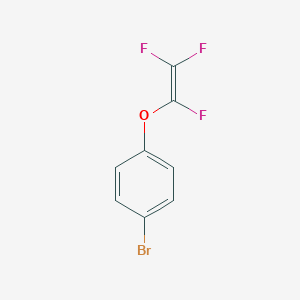

1-Bromo-4-(trifluorovinyloxy)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-4-(1,2,2-trifluoroethenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O/c9-5-1-3-6(4-2-5)13-8(12)7(10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGNLXBIRBHMRHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(=C(F)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30939910 | |

| Record name | 1-Bromo-4-[(trifluoroethenyl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184910-53-0 | |

| Record name | 1-Bromo-4-[(trifluoroethenyl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 184910-53-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-Bromo-4-(trifluorovinyloxy)benzene: A Technical Guide for Advanced Chemical Synthesis

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways to 1-Bromo-4-(trifluorovinyloxy)benzene, a critical fluorinated monomer and versatile intermediate in the development of advanced polymers and fine chemicals. The document is structured to provide researchers, chemists, and material scientists with a comprehensive understanding of the principal synthetic strategy, which proceeds via a two-step sequence from the readily available starting material, 4-bromophenol. Core discussions focus on the mechanistic rationale behind experimental choices, detailed, field-proven protocols, and methods for purification and characterization. The guide emphasizes the transformation of 4-bromophenol into the key intermediate, 1-bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene, followed by a base-mediated dehydrofluorination to yield the target trifluorovinyl ether. This content is designed to bridge theoretical knowledge with practical application, ensuring scientific integrity and reproducibility.

Introduction and Strategic Overview

This compound (CAS No. 134151-77-2) is a member of the aryl trifluorovinyl ether (TFVE) class of molecules. Its unique structure, combining an electron-rich trifluorovinyloxy group with a versatile brominated aromatic ring, makes it a highly valuable building block. The primary application of this monomer is in the synthesis of perfluorocyclobutyl (PFCB) aromatic ether polymers through a thermally induced [2+2] cycloaddition. These polymers are prized for their high thermal stability, low dielectric constant, and excellent optical transparency, making them suitable for advanced materials in aerospace and microelectronics.

The synthesis of this target molecule is not a trivial undertaking and relies on principles of fluorine chemistry. The most logical and established pathway begins with 4-bromophenol and proceeds through a stable, isolable intermediate, 1-bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene. This precursor is then converted to the final product via an elimination reaction. This two-step approach provides a reliable and scalable method for producing high-purity this compound.

Physicochemical and Safety Data

A thorough understanding of the physical properties and safety profile of the target compound and its precursors is paramount for successful and safe synthesis.

| Property | Value | Source(s) |

| IUPAC Name | 1-Bromo-4-(1,1,2-trifluoroethenoxy)benzene | |

| CAS Number | 134151-77-2 | [1] |

| Molecular Formula | C₈H₄BrF₃O | |

| Molecular Weight | 253.02 g/mol | |

| Appearance | Assumed to be a liquid or low-melting solid | |

| Key Precursor | 4-Bromophenol (CAS: 106-41-2) | [2] |

| Key Intermediate | 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene (CAS: 68834-05-9) | [3] |

Safety Profile:

-

4-Bromophenol: Harmful if swallowed, causes skin irritation, and serious eye damage.[2]

-

Tetrafluoroethylene: Extremely flammable gas, suspected of causing cancer.[4] Must be handled with extreme caution in specialized equipment.

-

Strong Bases (e.g., Potassium tert-butoxide): Corrosive, causes severe skin burns and eye damage. Highly reactive with water.

-

Solvents (e.g., DMF, THF): Handle in a well-ventilated fume hood. Consult specific Safety Data Sheets (SDS) before use.

All experimental procedures must be conducted in a well-ventilated chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coats, and chemically resistant gloves.

Core Synthetic Pathway: A Two-Step Approach

The synthesis is logically divided into two primary stages, as depicted in the workflow below. This strategy allows for the isolation and purification of a stable intermediate, which is crucial for achieving high purity in the final product.

Caption: Overall synthetic workflow from 4-Bromophenol to the target molecule.

Part 1: Synthesis of the Tetrafluoroethoxy Intermediate

The initial step involves the nucleophilic addition of a phenoxide to tetrafluoroethylene (TFE). This reaction forms the stable C-O and C-C bonds of the 1,1,2,2-tetrafluoroethoxy group.

Mechanistic Rationale and Causality

The hydroxyl proton of 4-bromophenol is acidic (pKa ≈ 9.4) and is readily deprotonated by a suitable base, such as potassium hydroxide or sodium hydride, to form the corresponding phenoxide. This phenoxide anion is a potent nucleophile. The choice of solvent is critical; a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal as it effectively solvates the potassium cation without solvating the phenoxide anion, thereby enhancing its nucleophilicity.

Tetrafluoroethylene (TFE) is an electron-deficient alkene due to the strong inductive effect of the four fluorine atoms. This makes it susceptible to attack by strong nucleophiles. The reaction must be conducted in a sealed, pressure-capable reactor because TFE is a gas at room temperature.[4] The reaction proceeds via a nucleophilic addition mechanism, followed by protonation (from trace water or during workup) to yield the tetrafluoroethoxy intermediate.

Caption: Simplified mechanism for the formation of the tetrafluoroethoxy intermediate.

Experimental Protocol: Synthesis of 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene

This protocol is a representative procedure based on established methods for the synthesis of fluoroalkoxy arenes and requires appropriate engineering controls for handling tetrafluoroethylene.

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount (g) | Moles (mmol) |

| 4-Bromophenol | 1.0 | 173.01 | 17.3 | 100 |

| Potassium Hydroxide | 1.1 | 56.11 | 6.17 | 110 |

| Anhydrous DMF | - | - | 200 mL | - |

| Tetrafluoroethylene | >1.5 | 100.02 | - | >150 |

Procedure:

-

Reactor Setup: Equip a 500 mL stainless-steel pressure reactor (autoclave) with a magnetic stir bar, thermocouple, pressure gauge, and gas inlet/outlet valves. Ensure the reactor is clean, dry, and has been leak-tested.

-

Reagent Charging: Under an inert atmosphere (e.g., nitrogen or argon), charge the reactor with 4-bromophenol (17.3 g, 100 mmol) and anhydrous DMF (200 mL).

-

Phenoxide Formation: Begin stirring and add finely powdered potassium hydroxide (6.17 g, 110 mmol). Stir the mixture at room temperature for 1 hour to ensure complete formation of the potassium 4-bromophenoxide salt. A slight exotherm may be observed.

-

Inert Gas Purge: Seal the reactor and purge the headspace several times with dry nitrogen to remove all oxygen.

-

TFE Addition: Cool the reactor to 0-5 °C using an external cooling bath. Evacuate the reactor and then introduce tetrafluoroethylene (TFE) gas, pressurizing to approximately 5-10 atm. Expert Note: TFE can polymerize explosively. This step must be performed behind a blast shield with appropriate temperature and pressure monitoring.

-

Reaction: Slowly warm the reactor to 25-30 °C and maintain stirring for 12-24 hours. Monitor the reactor pressure; a drop in pressure indicates consumption of TFE.

-

Workup: Once the reaction is complete (indicated by pressure stabilization), cool the reactor back to 0-5 °C. Carefully vent the excess TFE through a scrubber system. Purge the reactor with nitrogen.

-

Isolation: Open the reactor and pour the reaction mixture into 1 L of cold deionized water. An organic layer should separate. Extract the aqueous mixture with diethyl ether (3 x 200 mL).

-

Purification: Combine the organic extracts, wash with brine (2 x 100 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter the solution and remove the solvent under reduced pressure. The crude product, 1-bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene, can be purified by vacuum distillation to yield a colorless oil.[3]

Part 2: Dehydrofluorination to Yield the Trifluorovinyl Ether

The final step is the conversion of the tetrafluoroethoxy group into the desired trifluorovinyloxy group via an elimination of hydrogen fluoride (HF).

Mechanistic Rationale and Causality

This transformation is a classic E2 (elimination, bimolecular) reaction. The choice of base is critical for success. It must be strong enough to abstract the relatively non-acidic proton on the β-carbon, but it should also be non-nucleophilic to avoid competing substitution reactions at the aromatic ring.

Why Potassium tert-butoxide?

-

Strength: It is a very strong base (pKa of conjugate acid t-BuOH is ~18), capable of deprotonating the C-H bond adjacent to the highly electronegative CF₂ group.

-

Steric Hindrance: The bulky tert-butyl groups make the base sterically hindered. This bulkiness makes it a poor nucleophile, effectively suppressing any undesired SNAr side reactions.

The reaction is typically performed in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), to ensure the base remains active and to provide good solubility for the substrate.

Caption: Mechanism of the base-mediated E2 elimination to form the vinyl ether.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for dehydrofluorination of fluoroalkanes.

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount (g) | Moles (mmol) |

| 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene | 1.0 | 273.02 | 27.3 | 100 |

| Potassium tert-butoxide | 1.2 | 112.21 | 13.5 | 120 |

| Anhydrous THF | - | - | 300 mL | - |

Procedure:

-

Reactor Setup: To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 1-bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene (27.3 g, 100 mmol) and anhydrous THF (300 mL).

-

Base Addition: Cool the solution to 0 °C in an ice bath. Under a positive pressure of nitrogen, add potassium tert-butoxide (13.5 g, 120 mmol) portion-wise over 30 minutes. Expert Note: The addition is exothermic and the base is highly reactive to moisture. Ensure all glassware is scrupulously dry and the system is under an inert atmosphere.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking aliquots for Gas Chromatography-Mass Spectrometry (GC-MS) analysis to observe the disappearance of the starting material.

-

Quenching: Upon completion, cool the flask back to 0 °C and carefully quench the reaction by the slow addition of 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel and add 200 mL of diethyl ether. Wash the organic layer sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.[1]

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: The spectrum should show signals corresponding to the aromatic protons, with characteristic splitting patterns for a 1,4-disubstituted benzene ring.

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds. The spectrum will show distinct signals for the three fluorine atoms of the trifluorovinyl group, with characteristic chemical shifts and coupling constants (J-couplings).

-

¹³C NMR: Will confirm the carbon skeleton of the molecule.

-

GC-MS: Can be used to determine the purity and confirm the molecular weight (m/z) of the product.

Conclusion

The synthesis of this compound is a multi-step process that requires careful handling of hazardous materials and a solid understanding of organofluorine chemistry. The most reliable and scalable route proceeds from 4-bromophenol via the formation of a stable 1-bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene intermediate. The subsequent base-mediated dehydrofluorination, ideally using a bulky, non-nucleophilic base like potassium tert-butoxide, provides an effective means to generate the target trifluorovinyl ether. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for researchers aiming to synthesize this valuable monomer for applications in materials science and polymer chemistry.

References

-

The Chemistry of Fluorination: Exploring 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene. (n.d.). Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). 4-Bromophenol. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). Tetrafluoroethylene. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

Sources

An In-depth Technical Guide to 1-Bromo-4-(trifluorovinyloxy)benzene

CAS Number: 134151-77-2

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-bromo-4-(trifluorovinyloxy)benzene, a fluorinated aromatic compound with significant potential in polymer science and as a versatile building block in organic synthesis. This document delves into its chemical properties, synthesis, reactivity, and potential applications, offering insights grounded in established chemical principles for professionals in research and drug development.

Core Chemical Properties

This compound is a substituted benzene ring featuring a bromine atom and a trifluorovinyloxy group. These two functionalities impart a unique combination of reactivity, making it a valuable intermediate for the synthesis of more complex molecules.

| Property | Value | Reference |

| CAS Number | 134151-77-2 | [1] |

| Molecular Formula | C₈H₄BrF₃O | [1] |

| Molecular Weight | 253.02 g/mol | [1] |

| Chemical Structure | Br-C₆H₄-O-CF=CF₂ | |

| Appearance | Not explicitly stated in available literature; likely a liquid or low-melting solid. | |

| Solubility | Reported to be insoluble in organic solvents.[1] | [1] |

Structural Insights:

The molecule's reactivity is dictated by two primary sites:

-

The Carbon-Bromine Bond: This bond is susceptible to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, alkyl, and amine groups. This is a well-established and powerful tool in modern organic synthesis for the construction of complex molecular frameworks.

-

The Trifluorovinyloxy Group: The electron-withdrawing nature of the fluorine atoms makes the double bond of the trifluorovinyl group electron-deficient and thus susceptible to nucleophilic attack. This reactivity allows for the synthesis of various fluorinated ethers.

Synthesis and Handling

Hypothetical Synthesis Workflow:

Caption: A plausible synthetic workflow for this compound.

Safe Handling and Storage:

Although a specific Safety Data Sheet (SDS) for this compound is not widely available, it is prudent to handle this compound with the care afforded to other halogenated aromatic compounds.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Reactivity and Synthetic Utility

The dual functionality of this compound makes it a versatile intermediate in organic synthesis.

Reactions at the Trifluorovinyloxy Group

The trifluorovinyl group is known to undergo nucleophilic addition reactions. A key study by Iacono et al. systematically investigated the addition of nucleophiles to this compound, highlighting its utility in synthesizing fluorinated ethers.[2] This reactivity is of significant interest in medicinal chemistry, as the incorporation of fluorine atoms can enhance the metabolic stability and lipophilicity of drug candidates.[3][4]

General Reaction Scheme for Nucleophilic Addition:

Caption: Generalized mechanism of nucleophilic addition to the trifluorovinyl group.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is a handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery and materials science for the construction of complex molecular architectures.

Common Cross-Coupling Reactions:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.[5][6]

-

Stille Coupling: Reaction with organostannanes to form C-C bonds.[7]

Generalized Cross-Coupling Workflow:

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Potential Applications

Polymer Chemistry

This compound is a monomer that can be used to synthesize fluorescent polymers.[1] The trifluorovinyloxy group can participate in polymerization reactions, and the resulting polymers may possess interesting optical and material properties due to the presence of the fluorinated ether linkages and the potential for post-polymerization modification at the bromine site.

Medicinal Chemistry and Drug Development

The introduction of fluorine-containing motifs is a well-established strategy in drug design to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[3][4] The trifluorovinyloxy group in this compound serves as a precursor to stable, fluorinated ether linkages. The ability to perform subsequent cross-coupling reactions at the bromine position allows for the construction of a diverse library of complex molecules for screening in drug discovery programs.

Spectral Data (Analog-Based)

Specific, publicly available spectral data (NMR, IR, MS) for this compound is limited. However, data from analogous compounds can provide valuable insights for characterization.

-

¹³C NMR: For the related compound 1-bromo-4-(trifluoromethoxy)benzene, characteristic signals for the carbon attached to the bromine and the trifluoromethoxy group would be expected.[2]

-

¹⁹F NMR: A singlet would be expected for the -OCF₃ group in 1-bromo-4-(trifluoromethoxy)benzene. For this compound, a more complex splitting pattern would be anticipated for the three distinct fluorine atoms of the vinyl group.

-

Mass Spectrometry: The mass spectrum would be expected to show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br) in the molecular ion and fragment ions.[8]

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its dual reactivity, stemming from the trifluorovinyloxy group's susceptibility to nucleophilic attack and the bromo group's utility in cross-coupling reactions, opens avenues for the creation of novel fluorinated compounds. These compounds have potential applications in the development of advanced polymers and as scaffolds for new therapeutic agents. Further research into the synthesis and reactivity of this molecule is warranted to fully exploit its potential in materials science and medicinal chemistry.

References

[2] Iacono, S. T., Weeks, N. J., & Smith, D. W. (2023). Systematic study of nucleophile additions to this compound: A versatile intermediate toward fluorinated ethers of synthetic interest. Journal of Fluorine Chemistry, 110187.

[9] PubChem. (n.d.). 1-Bromo-4-(trifluoromethyl)benzene. Retrieved from [Link]

[10] PubChem. (n.d.). 1-Bromo-4-(trifluoromethoxy)benzene. Retrieved from [Link]

[11] NIST. (n.d.). Benzene, 1-bromo-4-(trifluoromethyl)-. Retrieved from [Link]

[12] The Royal Society of Chemistry. (2016). Supporting Information.

[13] BenchChem. (2025). An In-depth Technical Guide to 1-Bromo-4-(trifluoromethyl)benzene-d4.

[14] Google Patents. (1950). Bromination of trifluoromethyl derivatives of benzene. US2494817A.

NIH. (n.d.). Reactions of Polyfluorobenzenes With Nucleophilic Reagents.

[15] MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.

[16] SpectraBase. (n.d.). 1-Bromo-4-(trifluoromethoxy)benzene - Optional[FTIR] - Spectrum.

[3] PubMed Central. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

[5] BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.

[4] PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

[6] ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.

[7] Wikipedia. (n.d.). Stille reaction.

[17] Google Patents. (1985). Process for the preparation of trifluoromethylated benzenic compounds. DE3360389D1.

[18] BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-4-(trichloromethyl)benzene.

[19] BenchChem. (2025). Stille Coupling Applications of 1-Bromo-4-iodobenzene.

[20] BenchChem. (2025). Application Notes and Protocols: Catalytic Cross-Coupling Reactions of 1-Bromo-2-(bromomethyl)-4-chlorobenzene.

[21] Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene.

[22] BenchChem. (2025). The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry.

[23] MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

[24] CHEMISTRY 1000. (2018). Topic 3: Mass Spectrometry (MS).

[25] TCI. (n.d.). Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4.

[26] Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene.

[27] ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ).

[28] Organic Chemistry Portal. (n.d.). Stille Coupling.

[29] MSU Chemistry. (n.d.). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings.

[30] Doc Brown's Advanced Organic Chemistry. (n.d.). image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene.

[8] Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

[31] How do you synthesize 1-fluoro-4-(tribromomethyl)benzene from toluene. (2023, January 15).

[32] The Royal Society of Chemistry. (n.d.). Supporting Information for.

[33] The University of Windsor. (n.d.). The Mechanisms of the Stille Reaction.

[34] BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 1-bromo-4-(trichloromethyl)benzene.

[35] Guidechem. (n.d.). How to Prepare Benzene, 1-bromo-4-(pentafluoroethoxy)-?.

[36] SpectraBase. (n.d.). 1-Bromo-4-fluoro-benzene - Optional[19F NMR] - Chemical Shifts.

SpectraBase. (n.d.). 1-Bromo-4-(difluoromethoxy)benzene - Optional[19F NMR] - Chemical Shifts.

Sources

- 1. biosynth.com [biosynth.com]

- 2. 1-Bromo-4-(trifluoromethoxy)benzene(407-14-7) 13C NMR spectrum [chemicalbook.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Stille reaction - Wikipedia [en.wikipedia.org]

- 8. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 9. 1-Bromo-4-(1-trifluoromethyl-cyclopropyl)-benzene synthesis - chemicalbook [chemicalbook.com]

- 10. Benzene, 1-bromo-4-(trifluoromethyl)- | C7H4BrF3 | CID 67872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. rsc.org [rsc.org]

- 15. Systematic study of nucleophile additions to this compound: A versatile intermediate toward fluo… [ouci.dntb.gov.ua]

- 16. Benzene, 1-bromo-4-(trifluoromethyl)- [webbook.nist.gov]

- 17. spectrabase.com [spectrabase.com]

- 18. Benzene, 1-bromo-4-(trifluoromethyl)- [webbook.nist.gov]

- 19. spectrabase.com [spectrabase.com]

- 20. dev.spectrabase.com [dev.spectrabase.com]

- 21. researchgate.net [researchgate.net]

- 22. 1-Bromo-4-(trifluoromethoxy)benzene 99 407-14-7 [sigmaaldrich.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Stille Coupling [organic-chemistry.org]

- 25. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 26. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. Organic Syntheses Procedure [orgsyn.org]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. mdpi.com [mdpi.com]

- 31. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 32. Benzene, 1-bromo-4-(trifluoromethyl)- [webbook.nist.gov]

- 33. uwindsor.ca [uwindsor.ca]

- 34. chemistry.msu.edu [chemistry.msu.edu]

- 35. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 36. magritek.com [magritek.com]

An In-depth Technical Guide to the Spectroscopic Profile of 1-Bromo-4-(trifluorovinyloxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Foreword

1-Bromo-4-(trifluorovinyloxy)benzene is a fluorinated aromatic compound of significant interest in the synthesis of advanced polymers and materials. Its unique trifluorovinyloxy functional group imparts desirable properties, such as thermal stability and low dielectric constants, to the resulting polymers. A thorough understanding of its spectroscopic characteristics is paramount for researchers and scientists engaged in the synthesis, characterization, and application of this versatile monomer. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into its structural features and analytical identification.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound, with the chemical formula C₈H₄BrF₃O, is foundational to interpreting its spectroscopic data. The molecule consists of a para-substituted benzene ring, with a bromine atom and a trifluorovinyloxy group (-O-CF=CF₂) at opposing ends. This arrangement dictates the electronic environment of each atom and, consequently, the signals observed in various spectroscopic techniques.

Caption: Chemical structure of this compound.

A multi-technique spectroscopic approach is essential for the unambiguous characterization of this molecule. ¹H, ¹³C, and ¹⁹F NMR provide detailed information about the carbon-hydrogen and carbon-fluorine frameworks, while IR spectroscopy identifies characteristic functional group vibrations. Mass spectrometry elucidates the molecular weight and fragmentation pattern, confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and electronic environment of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons. Due to the para-substitution pattern, the four protons on the benzene ring will appear as two distinct sets of doublets, characteristic of an AA'BB' spin system.

Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Data Interpretation: The protons ortho to the bromine atom are in a different chemical environment than those ortho to the trifluorovinyloxy group. This results in two distinct signals, each integrating to two protons. The coupling between the adjacent ortho and meta protons will result in a doublet for each signal.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic H (ortho to -Br) | 7.4 - 7.6 | Doublet | 2H |

| Aromatic H (ortho to -OCF=CF₂) | 7.0 - 7.2 | Doublet | 2H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.

Experimental Protocol: The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. Proton-decoupled mode is commonly used to simplify the spectrum by removing C-H coupling, resulting in single sharp peaks for each carbon.

Data Interpretation: The spectrum will exhibit signals for the two carbons of the trifluorovinyloxy group and the six carbons of the benzene ring. The carbon atoms attached to the bromine and oxygen atoms will have characteristic chemical shifts. The carbons of the trifluorovinyl group will show coupling to the fluorine atoms.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-Br | 115 - 120 |

| Aromatic C-H | 120 - 135 |

| C-O | 150 - 155 |

| =CF₂ | 140 - 150 (triplet) |

| -O-CF= | 125 - 135 (doublet of triplets) |

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly informative for fluorinated compounds. The trifluorovinyloxy group contains three fluorine atoms in two different chemical environments, which will result in distinct signals.

Experimental Protocol: The ¹⁹F NMR spectrum is recorded on a sample dissolved in a suitable solvent, often without a specific fluorine-containing standard, with the instrument's frequency referenced to an external standard like CFCl₃.

Data Interpretation: The two geminal fluorine atoms on the terminal carbon of the vinyl group are chemically equivalent and will appear as one signal, while the single fluorine atom on the other vinyl carbon will appear as a separate signal. These signals will exhibit coupling to each other.

| Fluorine Assignment | Predicted Chemical Shift (ppm vs. CFCl₃) | Multiplicity |

| -CF= | -110 to -120 | Doublet of doublets |

| =CF₂ | -90 to -100 | Doublet of doublets |

graph "NMR_Spectroscopy_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];subgraph "Sample_Preparation" { "Sample" [label="this compound"]; "Solvent" [label="Deuterated Solvent (e.g., CDCl3)"]; "Prepared_Sample" [label="NMR Tube"]; "Sample" -> "Prepared_Sample"; "Solvent" -> "Prepared_Sample"; }

subgraph "Data_Acquisition" { "NMR_Spectrometer" [label="NMR Spectrometer (¹H, ¹³C, ¹⁹F)"]; "Prepared_Sample" -> "NMR_Spectrometer"; }

subgraph "Data_Analysis" { "FID" [label="Free Induction Decay (FID)"]; "FT" [label="Fourier Transform"]; "Spectrum" [label="¹H, ¹³C, ¹⁹F NMR Spectra"]; "Interpretation" [label="Structure Elucidation"]; "NMR_Spectrometer" -> "FID"; "FID" -> "FT"; "FT" -> "Spectrum"; "Spectrum" -> "Interpretation"; } }

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Experimental Protocol: The IR spectrum of this compound, which is a liquid at room temperature, can be obtained using a neat sample between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

Data Interpretation: The IR spectrum will show characteristic absorption bands for the C-Br, C-O, C=C, and C-F bonds, as well as aromatic C-H and C=C stretching vibrations.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aromatic C=C stretch | 1450 - 1600 | Medium to Strong |

| C=C (vinyl) stretch | 1640 - 1680 | Medium |

| C-F stretch | 1100 - 1300 | Strong |

| C-O stretch | 1200 - 1250 | Strong |

| C-Br stretch | 500 - 600 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.

Experimental Protocol: A dilute solution of the compound is introduced into the mass spectrometer, typically using an electron ionization (EI) or electrospray ionization (ESI) source. The resulting ions are separated based on their mass-to-charge ratio (m/z).

Data Interpretation: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (253.02 g/mol ). Due to the presence of bromine, the molecular ion will appear as a characteristic doublet of peaks of nearly equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). Common fragmentation pathways may include the loss of the bromine atom, the trifluorovinyloxy group, or cleavage of the ether bond.

Predicted Fragmentation:

-

[M]⁺: m/z 252 and 254 (Molecular ion with ⁷⁹Br and ⁸¹Br)

-

[M-Br]⁺: m/z 173

-

[M-OCF=CF₂]⁺: m/z 155 and 157

Caption: Simplified workflow of a mass spectrometry experiment.

Conclusion

The spectroscopic data of this compound provides a detailed fingerprint of its molecular structure. The combination of ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry allows for its unambiguous identification and characterization. This comprehensive spectroscopic profile is an invaluable resource for scientists working with this important fluorinated monomer, ensuring its correct identification, purity assessment, and successful application in the synthesis of novel materials.

References

-

Iacono, S. T. (2008). SEMIFLUORINATED POLYMERS VIA CYCLOADDITION AND NUCLEOPHILIC ADDITION REACTIONS OF AROMATIC TRIFLUOROVINYLETHERS (Doctoral dissertation, Clemson University). [Link]

1-Bromo-4-(trifluorovinyloxy)benzene molecular structure

An In-depth Technical Guide to the Molecular Structure, Properties, and Reactivity of 1-Bromo-4-(trifluorovinyloxy)benzene

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No. 134151-77-2), a unique fluorinated aromatic compound. The document delineates its core molecular structure, explores its physicochemical and spectroscopic properties, and investigates its characteristic reactivity. By dissecting the influence of both the bromo and the trifluorovinyloxy substituents, this guide explains the molecule's utility as a versatile building block in polymer science and organic synthesis. Detailed protocols for its characterization and plausible synthesis are presented, grounded in established chemical principles. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to leverage the distinct properties of this fluorinated intermediate for the design of advanced materials and complex molecular architectures.

Introduction: A Fluorinated Building Block of Unique Potential

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, agrochemistry, and materials science. Fluorinated functional groups can profoundly alter a molecule's steric and electronic properties, leading to enhanced metabolic stability, increased lipophilicity, and modulated biological activity.[1][2][3] While the trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups are widely studied, the trifluorovinyloxy (-OCF=CF₂) moiety offers a distinct reactive handle.

This compound emerges as a bifunctional building block of significant interest. Its structure marries the synthetic versatility of an aryl bromide, a staple in cross-coupling reactions, with the unique reactivity of a perfluorinated vinyl ether.[4][5] The electron-deficient nature of the trifluorovinyl group makes it susceptible to nucleophilic attack, a pathway not available to its saturated trifluoromethoxy counterpart.[6][7] This guide provides an in-depth examination of the molecule's structure, the analytical techniques required for its characterization, and the chemical logic governing its reactivity.

Molecular Structure and Physicochemical Properties

The structure of this compound is defined by a 1,4-disubstituted benzene ring. The key to understanding its properties lies in the interplay between the two substituents:

-

Bromine Atom: A large, polarizable halogen that is moderately deactivating and ortho-, para-directing in electrophilic aromatic substitution reactions. Its primary synthetic value lies in its ability to participate in a wide array of palladium-catalyzed cross-coupling reactions.

-

Trifluorovinyloxy Group (-OCF=CF₂): This group exerts a strong electron-withdrawing effect on the aromatic ring via induction, due to the high electronegativity of the fluorine atoms. The oxygen atom provides some electron-donating character through resonance but this is largely offset by the inductive pull. The perfluorinated double bond is the site of the molecule's most distinct reactivity.

Physicochemical Data Summary

Experimental data for this compound is not extensively published. The table below summarizes its known properties, supplemented with data from the structurally analogous but saturated compound, 1-Bromo-4-(trifluoromethoxy)benzene, for comparative context.

| Property | This compound | 1-Bromo-4-(trifluoromethoxy)benzene (Analogue) | Reference(s) |

| CAS Number | 134151-77-2 | 407-14-7 | [6][8] |

| Molecular Formula | C₈H₄BrF₃O | C₇H₄BrF₃O | [6][9] |

| Molecular Weight | 253.02 g/mol | 241.01 g/mol | [6][9] |

| Appearance | - | Colorless to light yellow liquid | [10] |

| Boiling Point | Not Reported | 80 °C / 50 mmHg | [9] |

| Density | Not Reported | 1.622 g/mL at 25 °C | [9] |

| Refractive Index | Not Reported | n20/D 1.461 | [9] |

Spectroscopic Characterization: The Molecular Fingerprint

The definitive confirmation of the molecular structure of this compound relies on a combination of spectroscopic techniques. The predicted spectral features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The aromatic region would display a characteristic AA'BB' system for the 1,4-disubstituted ring. Two distinct signals, appearing as apparent doublets, are expected for the protons ortho and meta to the bromine atom.

-

¹³C NMR: The spectrum would show four signals for the aromatic carbons (two substituted, two protonated) and two signals for the vinyl carbons. The carbons of the trifluorovinyloxy group will exhibit significant splitting due to coupling with the fluorine atoms (¹JCF, ²JCF).

-

¹⁹F NMR: This is the most diagnostic technique. Three distinct signals are expected for the non-equivalent fluorine atoms of the -O-CF=CF₂ group. The spectrum would be complex, showing geminal (F-C-F) and cis/trans (F-C=C-F) coupling constants, providing unambiguous confirmation of the trifluorovinyl moiety.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. Key absorption bands are predicted based on the analysis of structurally related compounds.[11][12]

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 3100-3000 | Weak-Medium | Aromatic C-H stretching |

| ~1630 | Medium | C=C stretching (trifluorovinyl) |

| 1590-1475 | Strong | Aromatic C=C ring stretching |

| 1250-1100 | Very Strong | C-F stretching |

| ~1200 | Strong | Asymmetric C-O-C stretching (aryl ether) |

| ~1060 | Medium | C-Br stretching |

| 850-800 | Strong | C-H out-of-plane bending (1,4-disubstitution) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. The electron ionization (EI) mass spectrum is expected to show:

-

Molecular Ion (M⁺): A prominent pair of peaks of nearly equal intensity at m/z 252 and 254, corresponding to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Key Fragments: Common fragmentation pathways would include the loss of the bromine atom ([M-Br]⁺) and cleavage of the ether bond, leading to fragments corresponding to the bromophenoxy cation and the trifluorovinyl cation.

Synthesis and Chemical Reactivity

The bifunctional nature of this compound dictates its synthetic utility, offering two orthogonal sites for chemical modification.

Plausible Synthetic Pathway

While specific industrial syntheses are proprietary, a logical laboratory-scale synthesis would involve the reaction of 4-bromophenol with a suitable trifluorovinylating agent, such as hexafluoropropene oxide followed by pyrolysis, or more directly with reagents like 2-chloro-1,1,2-trifluoro-1-iodoethane in the presence of a copper catalyst. A generalized workflow is depicted below.

Caption: Generalized workflow for the synthesis of this compound.

Core Reactivity

The molecule's structure allows for two primary modes of reaction, making it a highly versatile intermediate.

-

Nucleophilic Addition to the Vinyl Group: The electron-withdrawing fluorine atoms render the double bond highly electrophilic and susceptible to attack by a wide range of nucleophiles (e.g., alkoxides, amines, thiols). This reaction is a powerful method for creating more complex fluorinated ethers.[6][7]

-

Cross-Coupling at the C-Br Bond: The aryl bromide moiety is a classic handle for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon (e.g., Suzuki, Heck, Sonogashira) or carbon-heteroatom (e.g., Buchwald-Hartwig) bonds, enabling the construction of complex molecular scaffolds.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 4. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]

- 5. adpharmachem.com [adpharmachem.com]

- 6. biosynth.com [biosynth.com]

- 7. Systematic study of nucleophile additions to this compound: A versatile intermediate toward fluo… [ouci.dntb.gov.ua]

- 8. 1-Bromo-4-(trifluoromethoxy)benzene | C7H4BrF3O | CID 521008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-Bromo-4-(trifluoromethoxy)benzene 99 407-14-7 [sigmaaldrich.com]

- 10. 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Nucleophilic Reactions of 1-Bromo-4-(trifluorovinyloxy)benzene

Abstract

This technical guide provides a comprehensive analysis of the nucleophilic reactivity of 1-Bromo-4-(trifluorovinyloxy)benzene, a versatile fluorinated building block with significant potential in medicinal chemistry, agrochemicals, and materials science. The molecule possesses two primary sites susceptible to nucleophilic attack: the electrophilic trifluorovinyl group and the aromatic carbon bearing the bromine atom. This duality in reactivity allows for a range of selective chemical transformations, enabling the synthesis of diverse molecular architectures. This document explores the underlying principles governing these reactions, details the reactivity with various classes of nucleophiles, provides validated experimental protocols for key transformations, and discusses the implications for drug discovery and development.

Introduction: The Strategic Value of Fluorinated Building Blocks

The incorporation of fluorine into organic molecules is a cornerstone of modern drug design, profoundly influencing a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] The trifluorovinyloxy (-OCF=CF₂) and bromoaryl moieties are both privileged functional groups. The trifluorovinyloxy group, a precursor to perfluorocyclobutyl (PFCB) polymers, also serves as a unique electrophilic handle. The bromoaryl group is a linchpin for a vast array of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr).

This compound emerges as a particularly valuable intermediate, offering two distinct and electronically different reaction sites. Understanding and controlling its reactivity with nucleophiles is paramount for its effective utilization in the synthesis of novel chemical entities.

Duality of Reactivity: Two Sites for Nucleophilic Attack

The core of this compound's synthetic utility lies in its two electrophilic centers. The choice of nucleophile, reaction conditions, and catalytic system can selectively target one site over the other.

-

Site 1: Nucleophilic Addition-Elimination at the Trifluorovinyl Group: The trifluorovinyl group is highly electron-deficient due to the potent inductive effect of the three fluorine atoms. This makes the double bond susceptible to attack by soft nucleophiles in a conjugate addition-elimination mechanism, typically resulting in the displacement of a vinylic fluorine atom.

-

Site 2: Nucleophilic Aromatic Substitution (SNAr) at the C-Br Bond: The trifluorovinyloxy group is strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic attack but activates it for nucleophilic aromatic substitution.[3][4] This effect, most pronounced at the ortho and para positions, renders the C1 carbon attached to the bromine atom electrophilic and susceptible to displacement by strong nucleophiles.

The interplay between these two pathways is the central theme of this guide.

Figure 1: Competing reaction pathways for this compound.

Nucleophilic Reactions at the Trifluorovinyl Group

The reaction at the trifluorovinyl moiety typically proceeds via an addition-elimination mechanism. A nucleophile adds to the double bond, forming a fluorinated carbanion intermediate. This is followed by the elimination of a fluoride ion to restore a double bond, resulting in a net substitution of a vinylic fluorine.

O-Nucleophiles (Alkoxides and Phenoxides)

Phenoxides are effective nucleophiles for the substitution of vinylic fluorines on aryl trifluorovinyl ethers. This reaction is a key step in the formation of fluorovinylene aryl ether (FAE) polymers. The reaction is typically base-catalyzed, with sodium hydride being a common choice to deprotonate the phenol, generating the more potent nucleophilic phenoxide.

Reaction Scheme: Br-Ph-O-CF=CF₂ + Ar-OH + Base → Br-Ph-O-CF=CF-O-Ar + [Base-H]⁺F⁻

The reaction generally produces a mixture of (Z) and (E) isomers of the resulting vinyl ether.

S-Nucleophiles (Thiolates)

Thiols are highly effective "soft" nucleophiles and readily react with electron-deficient alkenes via a Michael-type addition.[5][6] In the case of this compound, the corresponding thiolate (generated by deprotonation with a base) is expected to add to the trifluorovinyl group, followed by fluoride elimination. Thiolates are generally more nucleophilic than their corresponding alkoxides, often allowing for reactions under milder conditions.[3]

Reaction Scheme: Br-Ph-O-CF=CF₂ + R-SH + Base → Br-Ph-O-CF=CF-S-R + [Base-H]⁺F⁻

This reaction provides a pathway to novel thioethers with potential applications as monomers or as intermediates for further functionalization.

Nucleophilic Aromatic Substitution (SNAr) at the C-Br Bond

For a nucleophilic aromatic substitution to occur, the aromatic ring must be "activated" by electron-withdrawing groups.[2][4] The trifluorovinyloxy group serves this role effectively, polarizing the C-Br bond and stabilizing the negatively charged intermediate (a Meisenheimer complex) formed upon nucleophilic attack.

O-Nucleophiles (Alkoxides)

The displacement of an aryl bromide by an alkoxide, a variation of the Williamson ether synthesis, can be challenging for unactivated aryl bromides. However, with the activating effect of the para-trifluorovinyloxy group, this transformation becomes more feasible, typically requiring heat. The copper-catalyzed reaction of sodium methoxide with aryl bromides is a well-established method for the synthesis of anisole derivatives and provides a good precedent.[7]

Reaction Scheme: Br-Ph-O-CF=CF₂ + NaOR → R-O-Ph-O-CF=CF₂ + NaBr

N-Nucleophiles (Amines)

Primary and secondary amines can act as nucleophiles to displace the aryl bromide. These reactions often require elevated temperatures and may be conducted under pressure. The direct reaction of amines with aryl halides can lead to the formation of hydrohalide salts of the product or starting amine, often necessitating the use of excess amine or an additional base to neutralize the acid generated.[8][9] This pathway is crucial for synthesizing aniline derivatives, which are key precursors in the pharmaceutical and dye industries.[10][11]

Reaction Scheme: Br-Ph-O-CF=CF₂ + R₂NH → R₂N-Ph-O-CF=CF₂ + HBr

Competing Pathways: Palladium-Catalyzed Cross-Coupling

It is crucial to recognize that for many applications, particularly in drug discovery, the C-Br bond of this compound is more commonly functionalized via palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, proceed under different mechanistic manifolds than SNAr and often offer broader substrate scope and milder conditions.[12][13][14]

The choice between an SNAr and a cross-coupling pathway depends on the desired product and the nature of the nucleophile/coupling partner. For instance, to form a biaryl structure, a Suzuki coupling with a boronic acid is the method of choice.[8][15]

Figure 2: Decision workflow for the functionalization of this compound.

Experimental Protocols

The following protocols are representative methodologies for the nucleophilic functionalization of this compound. These are based on established procedures for analogous substrates and should be optimized for specific cases.

Protocol 1: Nucleophilic Aromatic Substitution with Sodium Methoxide (Analogous Williamson Ether Synthesis)

This protocol describes the synthesis of 1-Methoxy-4-(trifluorovinyloxy)benzene.

Materials:

-

This compound

-

Sodium methoxide (NaOMe)

-

Anhydrous Dimethylformamide (DMF)

-

Copper(I) bromide (CuBr) (optional, as catalyst)[7]

-

Toluene

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv) and anhydrous DMF.

-

Add sodium methoxide (1.5 - 2.0 equiv). For less reactive systems, a catalytic amount of CuBr (0.1 equiv) can be added.[7]

-

Heat the reaction mixture to 100-120 °C and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nucleophilic Addition-Elimination with a Thiol

This protocol describes the synthesis of a substituted vinyl thioether.

Materials:

-

This compound

-

Thiol (e.g., 4-methoxythiophenol) (1.1 equiv)

-

Triethylamine (Et₃N) or Sodium Hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF) or DMF

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, dissolve the thiol (1.1 equiv) in anhydrous THF.

-

Add the base (e.g., triethylamine, 1.2 equiv) and stir for 10 minutes at room temperature. If using NaH, add it portion-wise at 0 °C and allow the mixture to warm to room temperature.

-

Add a solution of this compound (1.0 equiv) in THF dropwise.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃.

-

Extract the mixture with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Data Summary

The following table summarizes the expected reaction types for this compound with different classes of nucleophiles.

| Nucleophile Class | Reagent Example | Expected Primary Reaction Site | Product Type |

| O-Nucleophile | Sodium Methoxide (NaOMe) | C-Br (SNAr) | Aryl Ether |

| Sodium Phenoxide (NaOPh) | Trifluorovinyl | Vinyl Ether | |

| S-Nucleophile | Sodium Thiophenoxide (NaSPh) | Trifluorovinyl | Vinyl Thioether |

| N-Nucleophile | Diethylamine (Et₂NH) | C-Br (SNAr) | Aryl Amine |

| C-Nucleophile | Phenylboronic Acid | C-Br (Pd-catalyzed) | Biaryl |

Conclusion and Future Outlook

This compound is a highly versatile synthetic intermediate characterized by its dual electrophilic nature. The strategic selection of nucleophiles and reaction conditions allows for selective functionalization at either the trifluorovinyl group via an addition-elimination pathway or the aromatic C-Br bond via nucleophilic aromatic substitution. Furthermore, the C-Br bond provides a reliable handle for a multitude of palladium-catalyzed cross-coupling reactions, expanding its synthetic utility even further. This controlled reactivity enables the rational design and synthesis of complex fluorinated molecules, which are of paramount importance to the pharmaceutical and materials science industries. Future research will likely focus on the asymmetric versions of these nucleophilic additions and the development of novel polymeric materials derived from this unique monomer.

References

- Biosynth. (n.d.). This compound.

- Smolecule. (2023, August 15). Buy 1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene.

- Guidechem. (n.d.). How is 4-(Trifluoromethoxy)aniline synthesized?.

- Sigma-Aldrich. (n.d.). 4-(Trifluoromethoxy)aniline.

- ResearchGate. (2020, November). Palladium-catalyzed cross-coupling of (E/Z)-1-(2-bromo-2-fluorovinyl)-4-nitrobenzene 1a with various alkyl boronic acids 2a–i.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- Aalten, H. L., et al. (1989).

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Benchchem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-4-(trichloromethyl)benzene.

- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.

- Chemguide. (n.d.). Amines as nucleophiles.

- Casa, S., & Henary, M. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1160.

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

- Benchchem. (2025). A Comparative Analysis of the Reactivity of 4-(Benzyloxy)-2-bromo-1-fluorobenzene in Palladium-Catalyzed Cross-Coupling Reaction.

- ResearchGate. (2017, February 28). Bromide conversions in C-C coupling reactions using 1-bromo-4-flurobenzene and different boronic acids catalyzed by G-COOH-Pd-10.

- Wikipedia. (n.d.). Nucleophilic aromatic substitution.

- Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene.

- Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines.

- Liu, J., et al. (2025). Nucleophilic addition of bulk chemicals with imines using N-functionalized hydroxylamine reagents as precursors.

- ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with....

- ResearchGate. (2025, August 10). (PDF) Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers.

- Chemistry LibreTexts. (2025, February 24). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation.

- Reyniers, M-F., et al. (2017).

- ResearchGate. (2023, April 4). Nucleophilic Addition of Thiol to Peripheral C=C Bonds of Tetraaryltetracyanoporphyrazine Macrocycle.

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pure.tue.nl [pure.tue.nl]

- 8. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Page loading... [guidechem.com]

- 11. nbinno.com [nbinno.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Thermal stability of 1-Bromo-4-(trifluorovinyloxy)benzene

An In-Depth Technical Guide to the Thermal Stability of 1-Bromo-4-(trifluorovinyloxy)benzene

Foreword

This technical guide provides a specialized examination of the thermal stability of this compound. This monomer is a critical precursor in the synthesis of high-performance materials, and a nuanced understanding of its behavior at elevated temperatures is paramount for process safety, optimization, and material integrity. While specific experimental data on its decomposition is sparse in public literature, this document synthesizes foundational chemical principles with data from analogous structures and related polymers to provide a comprehensive and practical framework for its use.

Core Significance: A Gateway to High-Performance Polymers

This compound is a specialized aryl trifluorovinyl ether monomer. Its primary significance lies in its role as a key intermediate for the synthesis of Perfluorocyclobutane (PFCB) aromatic ether polymers.[1] These polymers are prized for a unique combination of properties including:

-

High thermal stability

-

Excellent thermo-oxidative stability

-

Low moisture absorption

-

Low dielectric constant and optical transparency

The trifluorovinyloxy (-O-CF=CF₂) group undergoes a thermally initiated [2+2] cycloaddition to form the characteristic perfluorocyclobutane ring that links the aromatic units. The bromine atom on the phenyl ring serves as a versatile functional handle for subsequent chemical modifications, such as cross-coupling reactions, allowing for the creation of complex polymer architectures. The thermal stability of the monomer is therefore not just a safety parameter, but a critical process parameter that governs the polymerization itself.

Physicochemical Profile

A baseline understanding of the monomer's physical properties is essential for its handling and use in experimental setups.

| Property | Value | Source / Method |

| Molecular Formula | C₈H₄BrF₃O | Calculated |

| Molecular Weight | 253.02 g/mol | Calculated |

| Density | 1.625 g/cm³ | [2] |

| Decomposition Temp. | No data available | [2] |

| Appearance | Colorless to light yellow liquid | Assumed from analogs |

Note: Specific, experimentally determined data for properties such as boiling point and melting point are not consistently available in the surveyed literature. Researchers should determine these values experimentally as needed.

Thermal Behavior: Stability in the Context of Polymerization

The most important thermal reaction of this compound is its intentional polymerization. The trifluorovinyl ether moieties undergo thermal dimerization to form the PFCB linkage.[1] This reaction is a radical-mediated thermal cyclopolymerization.

The crucial insight here is that the monomer must be inherently stable at the temperatures required to initiate this polymerization. The curing temperatures for PFCB polymers can exceed 250 °C.[1] This strongly implies that the onset of uncontrolled thermal decomposition of the monomer occurs at a significantly higher temperature under an inert atmosphere. However, a precise decomposition temperature (Td) is not documented in publicly available safety data sheets.[2]

Therefore, the primary goal of thermal analysis for this compound is twofold:

-

To identify the temperature window for controlled polymerization.

-

To determine the upper-temperature limit to avoid hazardous, uncontrolled decomposition.

Recommended Protocols for Thermal Characterization

To ensure process safety and reproducibility, every new batch of this compound should be characterized. The following are field-proven, self-validating protocols for this purpose.

Thermogravimetric Analysis (TGA) for Decomposition Profiling

TGA measures changes in mass as a function of temperature, providing a definitive profile of thermal decomposition.[3][4]

Objective: To determine the onset temperature of decomposition (Tonset), which represents the maximum safe operating temperature.

Experimental Protocol: TGA

-

Instrument Calibration: Ensure the TGA's balance and temperature sensors are calibrated using appropriate standards (e.g., indium for temperature, calcium oxalate for mass loss).

-

Sample Preparation: Place 5–10 mg of this compound into a clean, tared ceramic or platinum TGA pan.

-

Atmosphere Control: Purge the TGA furnace with high-purity nitrogen or argon at a flow rate of 50-100 mL/min for at least 30 minutes before the run to ensure an inert atmosphere.[5] Maintain this purge throughout the experiment.

-

Temperature Program:

-

Equilibrate the sample at 30 °C and hold for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min. A controlled heating rate is crucial for reproducible results.[5]

-

-

Data Analysis: Plot the sample mass (%) versus temperature. The Tonset is determined as the temperature at which a significant deviation from the baseline mass is observed. This is often calculated using the tangent method at the point of inflection of the weight-loss curve.

Caption: Workflow for TGA analysis of thermal stability.

Differential Scanning Calorimetry (DSC) for Energetic Events

DSC measures the heat flow into or out of a sample as a function of temperature, identifying both endothermic (e.g., boiling) and exothermic (e.g., polymerization, decomposition) events.

Objective: To identify the temperatures of polymerization and/or decomposition and to quantify the energy released.

Experimental Protocol: DSC

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Dispense 2–5 mg of this compound into a volatile-sample aluminum pan and hermetically seal it. Prepare an identical empty, sealed pan as a reference.

-

Atmosphere Control: Maintain a consistent inert gas purge (e.g., nitrogen at 50 mL/min) in the DSC cell.

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a temperature safely below the Tonset determined by TGA (e.g., 400 °C) at a rate of 10 °C/min.

-

-

Data Analysis: Plot heat flow versus temperature. An upward peak typically indicates an endothermic event, while a downward peak indicates an exothermic event. The onset of a large, sharp exotherm after the polymerization event is a strong indicator of uncontrolled decomposition.

Mechanistic Considerations for Thermal Degradation

In the absence of specific experimental studies, the decomposition pathway can be predicted based on fundamental bond energies. The structure of this compound contains several key bonds: C-Br, aromatic C-O, vinylic C-O, C=C, and C-F.

The C-F bonds are exceptionally strong and are the least likely to break. The C-Br bond on an aromatic ring is typically the weakest link and the most probable site for initial homolytic cleavage at high temperatures. This initiation step would generate a highly reactive aryl radical and a bromine radical, which can then propagate a chain reaction leading to fragmentation and char formation.

Caption: Postulated initiation of decomposition via C-Br bond scission.

Guidelines for Safe Handling and Storage

Given its function as a thermally reactive monomer, stringent handling and storage procedures are mandatory.

-

Storage: The compound should be stored in a cool, dark, and dry environment. It must be kept in a tightly sealed container under an inert atmosphere (argon or nitrogen) to prevent exposure to oxygen and moisture, which could lead to unwanted side reactions or peroxide formation.

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Avoid exposure to high heat sources, sparks, or open flames. Use precise temperature control when performing thermal polymerizations and never heat the monomer in a closed system without pressure relief.

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases, which may catalyze decomposition or violent polymerization.

Conclusion

This compound is a monomer of significant utility, enabling the synthesis of highly stable PFCB polymers. Its own thermal stability is sufficient to allow for controlled thermal polymerization, a process that is central to its application. While a specific decomposition temperature is not publicly documented, this guide provides the necessary theoretical framework and robust experimental protocols (TGA and DSC) for researchers to confidently and safely determine the operational temperature limits for their specific applications. The application of these methodologies is a critical component of responsible research and development in the synthesis of advanced fluorinated materials.

References

-

Smith, D. W., et al. (2005). Highly Fluorinated Trifluorovinyl Aryl Ether Monomers and Perfluorocyclobutane Aromatic Ether Polymers for Optical Waveguide Applications. Macromolecules, 38(15), 6773–6778. Available at: [Link]

-

PubChem. (n.d.). 1-Bromo-4-(trifluoromethoxy)benzene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-4-(trifluoromethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Babu, R., et al. (2018). Polymerization of selected trifluorovinyl ether monomers into perfluorocyclobutyl polymers. ResearchGate. Available at: [Link]

-

Tian, C., et al. (2024). Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties. Polymer Chemistry, 15, 1947-1954. Available at: [Link]

-

Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal Properties of Imidazolium Ionic Liquids. Retrieved from [Link]

-

Wang, Y., et al. (2023). Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. Polymers, 15(9), 2139. Available at: [Link]

-

XRF Scientific. (n.d.). Exploring Key Features of Thermogravimetric Analysis Equipment. Retrieved from [Link]

-

Wisconsin Centers for Nanoscale Technology. (n.d.). Thermogravimetric Analysis. Retrieved from [Link]

Sources

Solubility of 1-Bromo-4-(trifluorovinyloxy)benzene in organic solvents

An In-Depth Technical Guide to the Solubility of 1-Bromo-4-(trifluorovinyloxy)benzene in Organic Solvents

Introduction

This compound is a fluorinated aromatic compound with significant potential in the synthesis of advanced polymers, particularly fluorescent polymers[1]. The trifluorovinyloxy group imparts unique electronic and physical properties to the resulting materials. However, a critical challenge in the practical application and synthesis involving this monomer is its reported poor solubility. One supplier notes that this compound is "insoluble in organic solvents, which makes it difficult to isolate yields"[1]. This guide provides a comprehensive analysis of the anticipated solubility profile of this compound, grounded in physicochemical principles, and offers a robust experimental framework for its systematic evaluation. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution.

Part 1: Physicochemical Characterization and Predicted Solubility Profile

To understand the solubility of this compound, it is instructive to compare its properties with structurally similar compounds. The table below presents key physicochemical data for the target compound and two analogs: 1-Bromo-4-(trifluoromethoxy)benzene and 1-Bromo-4-(trifluoromethyl)benzene.

Table 1: Physicochemical Properties of this compound and Structural Analogs

| Property | This compound | 1-Bromo-4-(trifluoromethoxy)benzene | 1-Bromo-4-(trifluoromethyl)benzene |

| Molecular Formula | C₈H₄BrF₃O | C₇H₄BrF₃O[2][3] | C₇H₄BrF₃[4][5] |

| Molecular Weight | 269.02 g/mol | 241.01 g/mol [2][3] | 225.01 g/mol [4][5] |

| Form | Assumed Liquid/Solid | Liquid[3] | Colorless Liquid[4] |

| Boiling Point | Data not available | 80 °C @ 50 mmHg; 91-92 °C @ 100 hPa[3] | 154 - 155 °C[6] |

| Density | Data not available | 1.622 g/mL @ 25 °C; 1.62 g/cm³ @ 20 °C[3] | 1.607 g/cm³ @ 25 °C[6] |

| Water Solubility | Predicted to be very low | 11.7 mg/L[3] | Data not available |

Molecular Structure Analysis and Solubility Prediction

The fundamental principle governing solubility is "like dissolves like," which relates the polarity of the solute and the solvent[7]. The structure of this compound is dominated by a large, nonpolar bromobenzene ring. The trifluorovinyloxy group (-O-CF=CF₂) introduces some polarity due to the electronegative oxygen and fluorine atoms. However, the overall molecule is expected to be largely nonpolar and hydrophobic.

-

Polarity: The presence of the ether linkage and the highly fluorinated vinyl group creates a dipole moment. However, the large, non-polar aromatic ring is the dominant feature. The very low water solubility of the analogous 1-Bromo-4-(trifluoromethoxy)benzene (11.7 mg/L) strongly suggests that this compound will also be practically insoluble in water and other polar protic solvents like ethanol.

-

Hydrogen Bonding: The molecule lacks hydrogen bond donor capabilities and possesses only a weak hydrogen bond acceptor in the ether oxygen. This further limits its ability to interact with and dissolve in protic solvents.

-

Comparison with Analogs: The trifluorovinyloxy group is larger and potentially more polarizable than the trifluoromethoxy group, but the overall impact on solubility in common organic solvents is likely to be minimal. The general insolubility statement from the supplier suggests that even in common nonpolar and polar aprotic solvents, the solubility is very low.

Predicted Solubility: Based on this analysis, this compound is predicted to have very limited solubility in a broad range of organic solvents. It is most likely to show some, albeit limited, solubility in nonpolar solvents like hexane or toluene, and polar aprotic solvents with a similar polarity profile, such as chlorinated solvents (e.g., dichloromethane) or ethers (e.g., diethyl ether, THF).

Part 2: Experimental Protocol for Systematic Solubility Assessment

Given the lack of quantitative data, a systematic experimental approach is necessary to characterize the solubility of this compound. The following protocol provides a reliable method for determining its solubility in a range of organic solvents.

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

-

Solvent Selection: Choose a representative panel of organic solvents from different classes:

-

Nonpolar: Hexane, Toluene

-